Calpeptin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

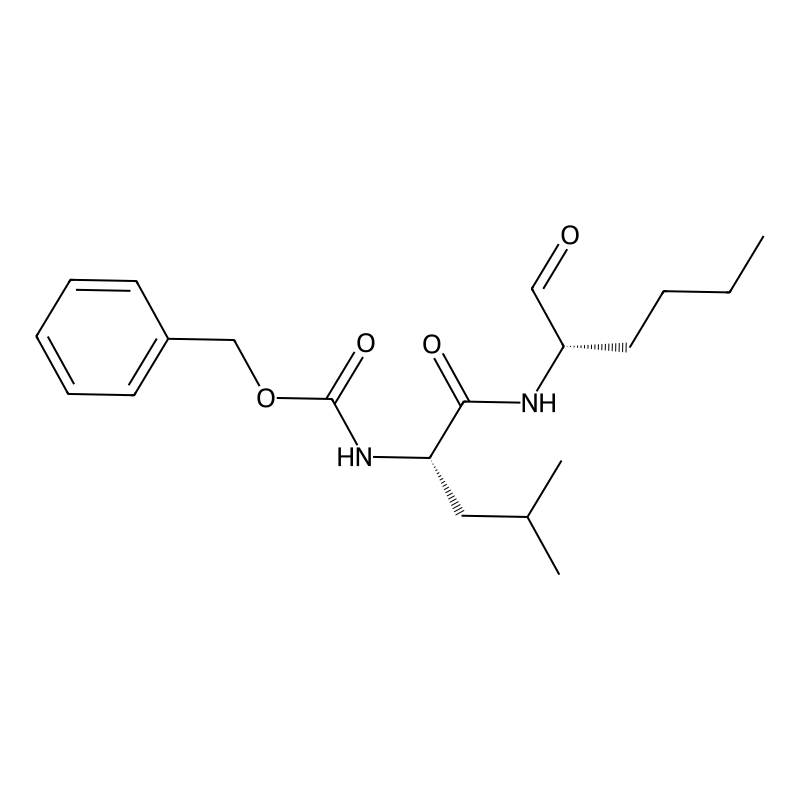

Calpeptin (N-benzyloxycarbonyl-leucyl-norleucinal, CAS: 117591-20-5) is a synthetic dipeptide aldehyde procured as a cell-permeable inhibitor of calcium-dependent cysteine proteases, specifically Calpain-1 (μ-calpain) and Calpain-2 (m-calpain) [1]. Structurally, the incorporation of a hydrophobic benzyloxycarbonyl (Z) N-terminal capping group and a norleucinal residue grants the molecule high lipophilicity, allowing it to rapidly traverse intact lipid bilayers without the need for physical cell permeabilization [2]. In procurement and assay design, Calpeptin is prioritized for its reversible, competitive binding mechanism—forming a transient hemiacetal with the active-site cysteine—and its high solubility in standard organic solvents like DMSO, making it a highly processable and reliable tool compound for live-cell and whole-tissue pharmacological profiling [1].

Substituting Calpeptin with generic in-class alternatives frequently results in assay failure or confounded data due to severe differences in membrane permeability, binding kinetics, and off-target profiles [1]. For instance, utilizing the classic inhibitor Leupeptin in live-cell assays yields negligible intracellular calpain inhibition because its hydrophilic nature prevents effective membrane crossing [2]. Conversely, substituting with ALLN (Calpain Inhibitor I) or ALLM introduces critical off-target artifacts; ALLN is a potent inhibitor of the eukaryotic proteasome's chymotrypsin-like activity, making it impossible to definitively attribute observed protein degradation to calpains rather than the proteasome [1]. Furthermore, utilizing E-64d results in irreversible covalent inhibition, precluding any transient or wash-out experimental designs. Consequently, Calpeptin is strictly required when a reversible, highly cell-permeant, and proteasome-sparing calpain inhibitor is necessary for accurate target validation[2].

Intracellular Efficacy and Membrane Permeability vs. Leupeptin

Calpeptin's hydrophobic Z-capping group enables rapid cellular entry, completely abolishing intracellular calpain activity in intact human platelets at concentrations below 30 µM. In direct contrast, the hydrophilic analog Leupeptin demonstrates no observable intracellular inhibitory effect under identical intact-cell conditions [1].

| Evidence Dimension | Intracellular calpain inhibition in intact platelets (30 min incubation) |

| Target Compound Data | 100% inhibition of intracellular calpain activity |

| Comparator Or Baseline | Leupeptin (0% inhibition of intracellular calpain activity) |

| Quantified Difference | Absolute functional divergence in intact cells (100% vs 0% efficacy) |

| Conditions | Intact human platelets, 30 min incubation at <30 µM |

Eliminates the requirement for mechanical or chemical cell permeabilization, streamlining live-cell assay workflows and preserving physiological cell states.

Proteasome Selectivity vs. ALLN (Calpain Inhibitor I)

While both Calpeptin and ALLN (Ac-Leu-Leu-Nle-CHO) are peptide aldehydes, Calpeptin exhibits significantly higher selectivity for calpains over the eukaryotic proteasome. ALLN strongly inhibits the chymotrypsin-like activity of the proteasome, whereas Calpeptin is highly selective for calpain, preventing the confounding accumulation of ubiquitinated proteins during target validation [1].

| Evidence Dimension | Off-target inhibition of eukaryotic proteasome (chymotrypsin-like activity) |

| Target Compound Data | Highly selective for calpain; minimal proteasome inhibition |

| Comparator Or Baseline | ALLN / ALLM (Potent dual inhibitors of both calpain and proteasome) |

| Quantified Difference | Calpeptin prevents proteasome-driven data artifacts inherent to ALLN |

| Conditions | Cellular protein degradation assays |

Crucial for procurement in neurodegeneration and apoptosis research where distinguishing between calpain-mediated cleavage and proteasomal degradation is a strict requirement.

Reversibility and Binding Kinetics vs. E-64d

Calpeptin functions as a reversible, competitive inhibitor by forming a transient hemiacetal with the enzyme's catalytic cysteine. In contrast, E-64d (an epoxysuccinate derivative) acts as an irreversible, covalent suicide inhibitor. This structural difference allows Calpeptin's inhibitory effects to be washed out, restoring baseline proteolytic activity [1].

| Evidence Dimension | Mechanism of enzymatic inhibition |

| Target Compound Data | Reversible hemiacetal formation |

| Comparator Or Baseline | E-64d (Irreversible covalent alkylation) |

| Quantified Difference | Enables 100% restoration of enzyme activity post-washout (Calpeptin) vs permanent inactivation (E-64d) |

| Conditions | Wash-out kinetic assays and transient inhibition models |

Allows researchers to design transient inhibition and recovery experiments, which are impossible when using irreversible epoxysuccinates.

High Potency (IC50) for Calpain I vs. Baseline Synthetic Peptides

Calpeptin demonstrates high potency against Calpain I, with an IC50 of approximately 40 nM in human platelet models. This nanomolar efficacy is quantitatively more potent than many early-generation synthetic peptide inhibitors, which often require high micromolar concentrations to achieve equivalent target suppression.

| Evidence Dimension | Inhibitory Concentration (IC50) for Calpain I |

| Target Compound Data | IC50 = 40 nM |

| Comparator Or Baseline | Standard synthetic peptide baselines (IC50 in the µM range) |

| Quantified Difference | Orders of magnitude greater potency for the Calpain I isoform |

| Conditions | Human platelet lysates / purified Calpain I assays |

High potency allows for lower dosing, which minimizes solvent (DMSO) toxicity in sensitive cell cultures and reduces the risk of off-target cathepsin cross-reactivity.

Live-Cell Protein Degradation and Cytoskeleton Dynamics

Directly following from its validated membrane permeability, Calpeptin is selected over hydrophilic analogs for monitoring real-time focal adhesion dynamics, actin cleavage, and cytoskeletal reorganization in living cell cultures without the need for permeabilization agents [1].

Differentiating Proteasomal vs. Calpain-Mediated Apoptosis

Driven by its selectivity profile, Calpeptin is procured over ALLN to specifically isolate calpain-driven apoptotic pathways in neurodegeneration and oncology models. This prevents the inadvertent halting of the eukaryotic proteasome, ensuring clean mechanistic data[2].

Transient Protease Inhibition and Wash-Out Assays

Because it forms a reversible hemiacetal rather than a permanent covalent bond, Calpeptin is highly suitable for pulse-chase experiments or temporal inhibition studies where researchers must transiently block calpain activity and subsequently restore it via wash-out, a workflow incompatible with E-64d[2].

Platelet Activation and Thrombosis Profiling

Due to its rapid uptake into intact platelets and high potency (40 nM IC50), Calpeptin is utilized as a standard tool for studying calcium-dependent platelet activation and microparticle formation without inducing baseline aggregation [1].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Wikipedia

Dates

2: Singh NK, Shiwani S, Hwang IH. Proteomic study of calpeptin-induced differentiation on calpain-interacting proteins of C2C12 myoblast. In Vitro Cell Dev Biol Anim. 2012 Mar;48(3):175-85. doi: 10.1007/s11626-012-9484-1. Epub 2012 Jan 21. PubMed PMID: 22271316.

3: Nozaki K, Das A, Ray SK, Banik NL. Calpeptin attenuated apoptosis and intracellular inflammatory changes in muscle cells. J Neurosci Res. 2011 Apr;89(4):536-43. doi: 10.1002/jnr.22585. Epub 2011 Feb 2. PubMed PMID: 21290412; PubMed Central PMCID: PMC3076617.

4: Tabata C, Tabata R, Nakano T. The calpain inhibitor calpeptin prevents bleomycin-induced pulmonary fibrosis in mice. Clin Exp Immunol. 2010 Dec;162(3):560-7. doi: 10.1111/j.1365-2249.2010.04257.x. Epub 2010 Sep 15. PubMed PMID: 20846163; PubMed Central PMCID: PMC3026560.

5: Guyton MK, Das A, Samantaray S, Wallace GC 4th, Butler JT, Ray SK, Banik NL. Calpeptin attenuated inflammation, cell death, and axonal damage in animal model of multiple sclerosis. J Neurosci Res. 2010 Aug 15;88(11):2398-408. doi: 10.1002/jnr.22408. PubMed PMID: 20623621; PubMed Central PMCID: PMC3164817.

6: Peng S, Kuang Z, Zhang Y, Xu H, Cheng Q. The protective effects and potential mechanism of Calpain inhibitor Calpeptin against focal cerebral ischemia-reperfusion injury in rats. Mol Biol Rep. 2011 Feb;38(2):905-12. doi: 10.1007/s11033-010-0183-2. Epub 2010 May 16. PubMed PMID: 20473717.

7: Gwozdz AM, Leung R, Wang H, Bang KW, Packham MA, Freedman J, Rand ML. Calpain inhibition by calpeptin does not prevent APLT activity reduction in PS-exposing platelets, but calpeptin has independent pro-apoptotic effects. Thromb Haemost. 2010 Jun;103(6):1218-27. doi: 10.1160/TH09-08-0557. Epub 2010 Mar 29. PubMed PMID: 20352156.

8: Lin IJ, Zhou Z, Crusselle-Davis VJ, Moghimi B, Gandhi K, Anantharaman A, Pantic D, Huang S, Jayandharan G, Zhong L, Srivastava A, Bungert J. Calpeptin increases the activity of upstream stimulatory factor and induces high level globin gene expression in erythroid cells. J Biol Chem. 2009 Jul 24;284(30):20130-5. doi: 10.1074/jbc.M109.001461. Epub 2009 Jun 2. PubMed PMID: 19491096; PubMed Central PMCID: PMC2740439.

9: Mani SK, Shiraishi H, Balasubramanian S, Yamane K, Chellaiah M, Cooper G, Banik N, Zile MR, Kuppuswamy D. In vivo administration of calpeptin attenuates calpain activation and cardiomyocyte loss in pressure-overloaded feline myocardium. Am J Physiol Heart Circ Physiol. 2008 Jul;295(1):H314-26. doi: 10.1152/ajpheart.00085.2008. Epub 2008 May 16. PubMed PMID: 18487434; PubMed Central PMCID: PMC2494745.

10: Kook SH, Choi KC, Son YO, Lee KY, Hwang IH, Lee HJ, Chung WT, Lee CB, Park JS, Lee JC. Involvement of p38 MAPK-mediated signaling in the calpeptin-mediated suppression of myogenic differentiation and fusion in C2C12 cells. Mol Cell Biochem. 2008 Mar;310(1-2):85-92. Epub 2007 Dec 4. PubMed PMID: 18057999.

Explore Compound Types